molecular formula C11H19N3 B3301188 4-[3-(1H-imidazol-1-yl)propyl]piperidine CAS No. 90747-59-4

4-[3-(1H-imidazol-1-yl)propyl]piperidine

Cat. No. B3301188
CAS RN: 90747-59-4
M. Wt: 193.29 g/mol
InChI Key: YVGKIZVFJBMQCH-UHFFFAOYSA-N
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Description

4-[3-(1H-imidazol-1-yl)propyl]piperidine, also known as ICI 200,880, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for neurological disorders and as a tool for investigating the mechanisms of neurotransmission in the brain. In

Scientific Research Applications

4-[3-(1H-imidazol-1-yl)propyl]piperidine has been used in various scientific research applications, including as a tool for investigating the mechanisms of neurotransmission in the brain. This compound has been shown to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor and the GABA(A) receptor. Additionally, this compound has been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-[3-(1H-imidazol-1-yl)propyl]piperidine involves its interaction with neurotransmitter receptors in the brain. Specifically, this compound has been shown to modulate the activity of the NMDA receptor and the GABA(A) receptor. By modulating the activity of these receptors, this compound can affect various physiological processes, including synaptic plasticity, learning and memory, and motor function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific receptors and physiological processes involved. Generally, this compound has been shown to modulate neurotransmission in the brain, affecting processes such as synaptic plasticity, learning and memory, and motor function. Additionally, this compound has been investigated for its potential neuroprotective effects in models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(1H-imidazol-1-yl)propyl]piperidine in lab experiments is its specificity for certain neurotransmitter receptors, such as the NMDA receptor and the GABA(A) receptor. This specificity allows researchers to investigate the mechanisms of these receptors in greater detail. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-[3-(1H-imidazol-1-yl)propyl]piperidine. One area of interest is the potential therapeutic applications of this compound for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the mechanisms of action of this compound and its effects on various physiological processes. Finally, the development of more specific and selective analogs of this compound may lead to new insights into the mechanisms of neurotransmission in the brain.

properties

IUPAC Name

4-(3-imidazol-1-ylpropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1(8-14-9-7-13-10-14)2-11-3-5-12-6-4-11/h7,9-12H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGKIZVFJBMQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4[3-(1H-imidazol-1-yl)propyl]-1-piperidinecarboxaldehyde (2.12 g, 0.0095M) in dioxane (80 ml) and 2NHCl (11 ml) was refluxed for 51/2 hrs. After the reaction, the solvent was removed, water was added and the solution was basified with 2N NaOH to pH 10 and extracted with CH2Cl2 (3×50 ml). The extracts were concentrated to give an oil (1.55 g, 80%). The dihydrochloride salt of the 4[3-(1H-imidazol-1-yl)propyl]-piperidine which was crystallized from acetone has m.p. 184°-186° C.
Name
4[3-(1H-imidazol-1-yl)propyl]-1-piperidinecarboxaldehyde
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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